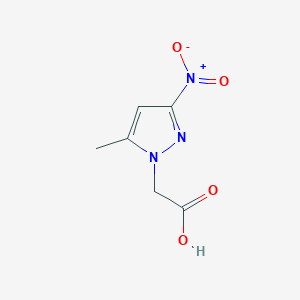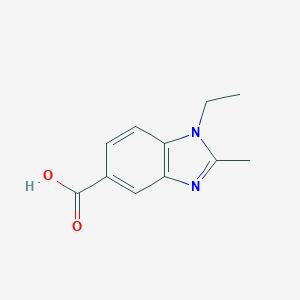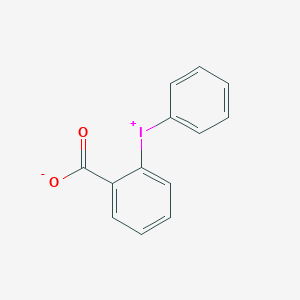
4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] is a chemical compound that has gained significant attention in scientific research over the years. The compound is known for its unique properties that make it useful in various fields, including pharmaceuticals, agriculture, and material science. In
Mechanism Of Action
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] varies depending on the application. In pharmaceuticals, the compound has been shown to inhibit the growth of microorganisms by disrupting their cell membranes. In agriculture, the compound acts as a neurotoxin, affecting the nervous system of insects. In material science, the compound is used as a crosslinking agent, linking polymer chains together to form a more stable structure.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] also vary depending on the application. In pharmaceuticals, the compound has been shown to have low toxicity and is well-tolerated by animals. In agriculture, the compound has been shown to have low toxicity to mammals but can be toxic to insects. In material science, the compound is stable and does not degrade easily, making it useful in the synthesis of polymers.
Advantages And Limitations For Lab Experiments
The advantages of using 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] in lab experiments include its unique properties, low toxicity, and stability. However, the compound can be difficult to synthesize, and its use can be limited by its high cost.
Future Directions
There are several future directions for the research and development of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-']. In pharmaceuticals, further research could focus on the compound's potential as an anticancer agent. In agriculture, the compound could be further developed as a natural insecticide. In material science, the compound could be used in the synthesis of new materials with unique properties. Additionally, further research could focus on improving the synthesis method and reducing the cost of the compound.
Conclusion:
In conclusion, 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] is a unique chemical compound with a wide range of scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to significant advancements in various fields.
Synthesis Methods
The synthesis of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with formaldehyde in the presence of a catalyst such as sulfuric acid. The reaction yields 6,6'-methylenebis[2-methyl-4H-3,1-benzoxazin-4-one], which is then oxidized to obtain 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'].
Scientific Research Applications
The unique properties of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] make it useful in various scientific research applications. In pharmaceuticals, the compound has been found to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro. In agriculture, the compound has been shown to have insecticidal properties, making it useful in pest control. In material science, 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] has been used in the synthesis of polymers and as a precursor for the synthesis of other compounds.
properties
CAS RN |
20006-47-7 |
|---|---|
Product Name |
4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl- |
Molecular Formula |
C19H14N2O4 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-methyl-6-[(2-methyl-4-oxo-3,1-benzoxazin-6-yl)methyl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C19H14N2O4/c1-10-20-16-5-3-12(8-14(16)18(22)24-10)7-13-4-6-17-15(9-13)19(23)25-11(2)21-17/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
FWACJXSHEZUCSG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)CC3=CC4=C(C=C3)N=C(OC4=O)C)C(=O)O1 |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CC3=CC4=C(C=C3)N=C(OC4=O)C)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct](/img/structure/B187539.png)

![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)
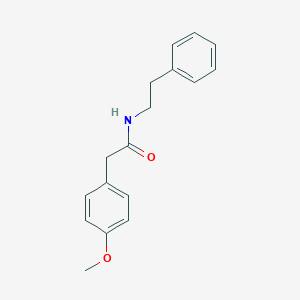
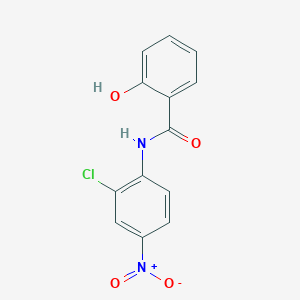
![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)
